molecular formula C13H18N2O2 B8714380 4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide

4-Hydroxy-N-(piperidin-3-ylmethyl)benzamide

Cat. No. B8714380
M. Wt: 234.29 g/mol
InChI Key: WKGWZKNTYFKDKV-UHFFFAOYSA-N
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Patent
US07259157B2

Procedure details

To a solution of 4-hydroxy-N-pyridin-3-ylmethyl-benzamide (2.0 g, 0.0088 mol) in acetic acid (135 mL) was added platinum oxide (200 mg) and the mixture stirred under hydrogen for 3 h. The reaction was filtered and concentrated in vacuo to give an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([NH:8][CH2:9][C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)=[O:7])=[CH:4][CH:3]=1>C(O)(=O)C.[Pt]=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][NH:12][CH2:11]2)=[O:7])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
Name
Quantity
135 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under hydrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1=CC=C(C(=O)NCC2CNCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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